N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(3-methoxycyclohexyl)acetamide
Description
N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(3-methoxycyclohexyl)acetamide: is a complex organic compound characterized by its unique structural features, including a cyclohexyl group, a dioxothiolan ring, and a methoxycyclohexyl moiety
Properties
IUPAC Name |
N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(3-methoxycyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO4S/c1-24-18-9-5-6-15(12-18)13-19(21)20(16-7-3-2-4-8-16)17-10-11-25(22,23)14-17/h15-18H,2-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDRAQKXJXVWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)CC(=O)N(C2CCCCC2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(3-methoxycyclohexyl)acetamide typically involves multiple steps:
Formation of the Dioxothiolan Ring: The dioxothiolan ring can be synthesized through the oxidation of a thiolane derivative using oxidizing agents such as hydrogen peroxide or peracids.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via nucleophilic substitution reactions, often using cyclohexylamine as a starting material.
Attachment of the Methoxycyclohexyl Moiety: This step involves the alkylation of a cyclohexanol derivative with methoxy groups, followed by coupling with the acetamide backbone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxothiolan ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Alcohols and Amines: Products of reduction reactions.
Functionalized Derivatives: Products of substitution reactions.
Scientific Research Applications
Chemistry
In organic synthesis, N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(3-methoxycyclohexyl)acetamide serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological targets.
Medicine
In medicinal chemistry, this compound can be used as a lead compound for the design of new therapeutic agents. Its structural features allow for modifications that can enhance its efficacy and reduce side effects.
Industry
In the material science industry, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism by which N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(3-methoxycyclohexyl)acetamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(3-hydroxycyclohexyl)acetamide
- N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(3-chlorocyclohexyl)acetamide
- N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(3-fluorocyclohexyl)acetamide
Uniqueness
N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(3-methoxycyclohexyl)acetamide is unique due to the presence of the methoxy group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
